Welcome to the BenchChem Online Store!
molecular formula C15H22Si B8611518 (3-tert-Butyl-phenylethynyl)-trimethyl-silane CAS No. 135883-31-7

(3-tert-Butyl-phenylethynyl)-trimethyl-silane

Cat. No. B8611518
M. Wt: 230.42 g/mol
InChI Key: AKXADQUATOKZAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05414007

Procedure details

Using the same general procedure as described for Compound 21, but using 3-tert-butyl-bromobenzene, (Compound 24) the title compound was synthesized as a colorless oil. PMR (CDCl3): & 0.36 (9H, s), 1.40 (9H, s), 7.32 (1H, m), 7.37-7.47 (2H, m), 7.61 (1H, m).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][Si:2]([C:5]#[C:6][C:7]1[CH:12]=[CH:11][C:10](C(C)(C)C)=[CH:9][CH:8]=1)([CH3:4])[CH3:3].[C:17](C1C=C(Br)C=CC=1)([CH3:20])([CH3:19])[CH3:18]>>[CH3:4][Si:2]([C:5]#[C:6][C:7]1[CH:8]=[CH:9][CH:10]=[C:11]([C:17]([CH3:20])([CH3:19])[CH3:18])[CH:12]=1)([CH3:1])[CH3:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](C)(C)C#CC1=CC=C(C=C1)C(C)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C=1C=C(C=CC1)Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C=1C=C(C=CC1)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C[Si](C)(C)C#CC1=CC(=CC=C1)C(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.